molecular formula C13H9FO3 B568037 4-(3-Carboxy-5-fluorophenyl)phenol CAS No. 1257665-01-2

4-(3-Carboxy-5-fluorophenyl)phenol

Cat. No.: B568037
CAS No.: 1257665-01-2
M. Wt: 232.21
InChI Key: AHDOCVLIQKICRL-UHFFFAOYSA-N
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Description

4-(3-Carboxy-5-fluorophenyl)phenol is a fluorinated biphenyl derivative featuring a phenolic hydroxyl group and a carboxylic acid substituent on adjacent aromatic rings. The compound’s molecular formula is inferred to be C₁₃H₉FO₃ (molecular weight: 232.21 g/mol) based on analogs like 2-(3-carboxy-5-fluorophenyl)phenol .

Key properties include:

  • Storage: Recommended at 2–8°C for stability, as observed in structurally similar nitro-substituted analogs .
  • Sensitivity: Classified as an irritant, requiring careful handling .

Properties

IUPAC Name

3-fluoro-5-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-11-6-9(5-10(7-11)13(16)17)8-1-3-12(15)4-2-8/h1-7,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDOCVLIQKICRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683550
Record name 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-01-2
Record name [1,1′-Biphenyl]-3-carboxylic acid, 5-fluoro-4′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257665-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(3-Carboxy-5-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs boronic acids or esters as reagents and palladium catalysts under mild conditions. The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

4-(3-Carboxy-5-fluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-Carboxy-5-fluorophenyl)phenol has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-5-fluorophenyl)phenol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Positional Isomers

The positional arrangement of substituents significantly influences physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Molecular Formula Purity (%) Molecular Weight (g/mol) Substituent Positions
4-(3-Carboxy-5-fluorophenyl)phenol Not reported C₁₃H₉FO₃ ~98* 232.21 4-OH, 3-carboxy-5-F
2-(3-Carboxy-5-fluorophenyl)phenol 1261958-14-8 C₁₃H₉FO₃ 95 232.21 2-OH, 3-carboxy-5-F
4-(4-Carboxy-3-fluorophenyl)phenol 168100-28-5 C₁₃H₉FO₃ 98 232.21 4-OH, 4-carboxy-3-F
3'-Chloro-5-fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid - C₁₄H₈ClFO₄ Not specified 294.66 3-Cl, 5-F, 3,4'-dicarboxy

*Purity inferred from analogs in the same synthesis batch .

Key Observations:

Fluorine at the 5-position (meta to the carboxyl group) could increase electron-withdrawing effects, stabilizing the carboxylate anion and altering acidity (pKa) .

Purity and Stability: 4-Substituted analogs (e.g., 4-(4-carboxy-3-fluorophenyl)phenol) exhibit higher purity (98%) compared to 2-substituted isomers (95%), suggesting better synthetic yields or stability .

Functional Group Variations

Carboxylic Acid Derivatives
  • 3-(3-Carboxy-5-fluorophenyl)-5-nitrobenzoic acid (C₁₄H₈FNO₆): Incorporates a nitro group, increasing molecular polarity and UV-Vis absorption at 340–406 nm due to π→π* transitions . This contrasts with the target compound, which lacks nitro substituents and may exhibit shifted optical properties.
Halogen-Substituted Analogs

    Biological Activity

    4-(3-Carboxy-5-fluorophenyl)phenol, also known as 5-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid, is a compound with significant biological activity. Its molecular formula is C13H9FO3, and it is characterized by the presence of both a carboxylic acid and a phenolic hydroxyl group, which are critical for its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

    The biological activity of this compound primarily stems from its ability to interact with various molecular targets through:

    • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins.
    • Hydrophobic Interactions : The hydrophobic nature of the phenyl rings allows for effective interactions with lipid membranes and hydrophobic pockets in proteins.
    • Electrostatic Interactions : The carboxylic acid group can participate in ionic interactions, influencing enzyme activity and receptor binding.

    These interactions can modulate the function of enzymes or receptors, leading to various biological effects including enzyme inhibition and altered signaling pathways.

    Biological Activity

    Research indicates that this compound exhibits a range of biological activities:

    • Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on receptor for advanced glycation end-products (RAGE), which plays a role in inflammation and neurodegenerative diseases .
    • Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce cytotoxic effects in cancer cell lines. For example, it exhibited significant activity against several cancer types, including breast and lung cancers. Its mechanism involves inducing apoptosis and cell cycle arrest .
    • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurological disorders. It has been shown to reduce oxidative stress and inflammation in neuronal cells .

    Comparative Analysis

    To understand the unique properties of this compound, it is useful to compare it with similar compounds:

    Compound NameKey FeaturesBiological Activity
    4-(3-Carboxyphenyl)phenolLacks fluorine; may have different reactivityModerate enzyme inhibition
    4-(3-Carboxy-5-chlorophenyl)phenolContains chlorine; affects stabilityLower anticancer activity
    4-(3-Carboxy-5-methylphenyl)phenolMethyl group alters steric propertiesReduced binding affinity

    The presence of the fluorine atom in this compound enhances its reactivity and biological activity compared to its analogs. Fluorine can significantly influence the pharmacokinetic properties of compounds, making them more effective as therapeutic agents .

    Case Studies

    Several case studies highlight the therapeutic potential of this compound:

    • Study on Cancer Cell Lines : In vitro studies showed that this compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value indicating strong cytotoxicity. The mechanism involved apoptosis induction through mitochondrial pathways .
    • Neuroprotective Study : A study demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cultures exposed to toxic agents. This suggests potential applications in treating neurodegenerative diseases .

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